molecular formula C26H26ClNO4 B11376314 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(2-chlorobenzyl)acetamide

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B11376314
M. Wt: 451.9 g/mol
InChI Key: ZOEAONKTZKCKGR-UHFFFAOYSA-N
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Description

2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(2-chlorophenyl)methyl]acetamide is a complex organic compound with a unique structure that combines elements of furochromen and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(2-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(2-chlorophenyl)methyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-acetic acid
  • 3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Uniqueness

Compared to similar compounds, 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(2-chlorophenyl)methyl]acetamide stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of the tert-butyl and dimethyl groups, along with the acetamide moiety, contributes to its distinct chemical properties and biological activities .

Properties

Molecular Formula

C26H26ClNO4

Molecular Weight

451.9 g/mol

IUPAC Name

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C26H26ClNO4/c1-14-10-20-23(24-22(14)18(13-31-24)26(3,4)5)15(2)17(25(30)32-20)11-21(29)28-12-16-8-6-7-9-19(16)27/h6-10,13H,11-12H2,1-5H3,(H,28,29)

InChI Key

ZOEAONKTZKCKGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=CC=C3Cl)C)C4=C1C(=CO4)C(C)(C)C

Origin of Product

United States

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